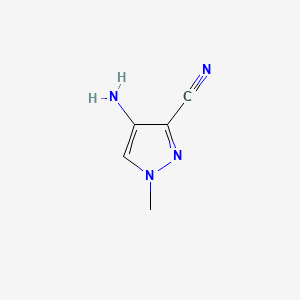

4-Amino-1-metil-1H-pirazol-3-carbonitrilo

Descripción general

Descripción

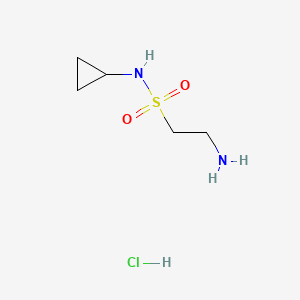

“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H6N4. It has a molecular weight of 122.13 . It is a powder at room temperature .

Synthesis Analysis

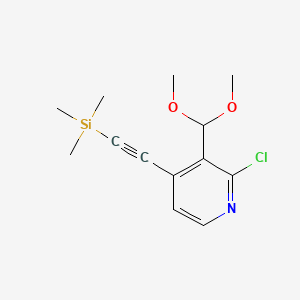

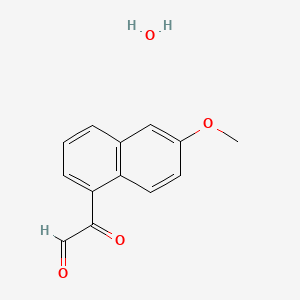

The synthesis of pyrazoles, including “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile”, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The InChI code for “4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is 1S/C5H6N4/c1-9-3-4(2-6)5(7)8-9/h3H,1H3,(H2,7,8) . The InChI key is FBQOIRKIQMQJNS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-Amino-1-methyl-1h-pyrazole-3-carbonitrile” is a powder at room temperature . It has a melting point of 134-136°C .Aplicaciones Científicas De Investigación

Productos farmacéuticos

Este compuesto se utiliza como una materia prima importante y un intermedio en la síntesis de varios productos farmacéuticos. Está involucrado en la creación de compuestos que pueden tener propiedades medicinales, como posibles tratamientos o medicamentos .

Síntesis orgánica

En química orgánica, 4-Amino-1-metil-1H-pirazol-3-carbonitrilo sirve como bloque de construcción para sintetizar moléculas más complejas. Se utiliza en reacciones que forman la base para crear una amplia gama de compuestos orgánicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabaa receptors), resulting in uncontrolled hyperactivity of the central nervous system .

Mode of Action

It is likely that this compound interacts with its targets through a combination of electrostatic forces, coordination modes, or pi interactions with the vacant d orbital of the metal .

Biochemical Pathways

Similar compounds have been known to affect the suzuki–miyaura coupling pathway .

Pharmacokinetics

It is noted that similar compounds are sparingly soluble in water, which may impact their bioavailability .

Result of Action

Similar compounds have been known to result in uncontrolled hyperactivity of the central nervous system .

Action Environment

The action, efficacy, and stability of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile can be influenced by various environmental factors. For instance, it is recommended to store similar compounds in a cool, dry place and ensure proper ventilation . They are also noted to be incompatible with oxidizing agents .

Propiedades

IUPAC Name |

4-amino-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUKCJYFICPCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201935-84-3 | |

| Record name | 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

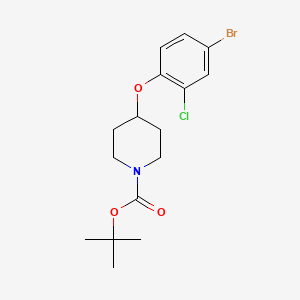

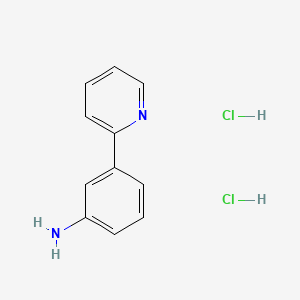

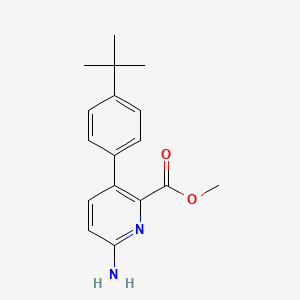

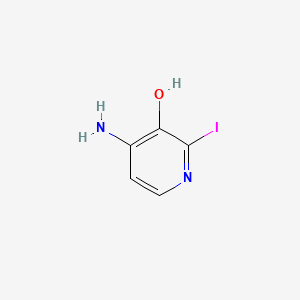

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)